molecular formula C5H8ClNO2 B14408191 2-Amino-3-hydroxycyclopent-2-en-1-one;hydrochloride CAS No. 82659-07-2

2-Amino-3-hydroxycyclopent-2-en-1-one;hydrochloride

Cat. No.: B14408191
CAS No.: 82659-07-2
M. Wt: 149.57 g/mol
InChI Key: MSAWLNDJMCGJJT-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxycyclopent-2-en-1-one hydrochloride is a cyclopentenone derivative featuring an amino group (-NH₂) at the 2-position, a hydroxyl group (-OH) at the 3-position, and a ketone group at the 1-position, with a hydrochloride salt forming the counterion. Its molecular formula is C₅H₈ClNO₂, with a molecular weight of 165.58 g/mol .

Properties

CAS No.

82659-07-2

Molecular Formula

C5H8ClNO2

Molecular Weight

149.57 g/mol

IUPAC Name

2-amino-3-hydroxycyclopent-2-en-1-one;hydrochloride

InChI

InChI=1S/C5H7NO2.ClH/c6-5-3(7)1-2-4(5)8;/h7H,1-2,6H2;1H

InChI Key

MSAWLNDJMCGJJT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C1O)N.Cl

Origin of Product

United States

Preparation Methods

ALA Synthase-Catalyzed Condensation

The first step involves the condensation of succinyl-CoA and glycine by a pyridoxal phosphate (PLP)-dependent 5-aminolevulinate (ALA) synthase (ORF34). This enzyme facilitates the formation of ALA, a five-carbon intermediate critical for cyclopentenone biosynthesis. The reaction proceeds under mild aqueous conditions (pH 7.5–8.0, 25–30°C) with a reported turnover rate of 0.8–1.2 µmol/min/mg of enzyme.

Key Reaction Parameters

Substrate Enzyme Temperature pH Product
Succinyl-CoA + Glycine PLP-dependent ALA synthase 30°C 7.8 5-Aminolevulinate

Acyl-CoA Ligase Activation

ALA is subsequently converted to ALA-CoA via an acyl-CoA ligase (ORF35), which activates the carboxylic acid group through adenylation. This ATP-dependent step generates an ALA-AMP intermediate, which reacts with coenzyme A to yield ALA-CoA. The instability of ALA-CoA (half-life ≈10 minutes) necessitates rapid enzymatic processing to prevent off-pathway cyclization to 2,5-piperidinedione.

Cyclization to C5N Structure

The final enzymatic step involves the cyclization of ALA-CoA to 2-amino-3-hydroxycyclopent-2-enone (C5N) by the same ALA synthase (ORF34). This novel activity demonstrates the enzyme’s bifunctionality, operating at a rate of 0.4–0.6 µmol/min/mg. The hydrochloride form is obtained during purification via acidification (HCl) of the reaction mixture, precipitating the compound as a crystalline solid.

Chemical Synthesis Approaches

Chemical synthesis offers an alternative route, particularly for laboratory-scale production. A patented method for synthesizing structurally related cyclopentenones provides a framework adaptable to the target compound.

Sodium-Mediated Cyclization

The core reaction involves the condensation of diethyl glutarate derivatives in liquid ammonia using metallic sodium as a reductant. For example, 2-methyl diethyl glutarate undergoes cyclization in the presence of sodium (12–16 g per mole of ester) at −33°C (boiling point of ammonia). The reaction produces a cyclopentenone intermediate, which is functionalized with amino and hydroxyl groups via subsequent steps.

Representative Reaction Conditions

Starting Material Reagent Solvent Temperature Yield
Diethyl glutarate Na (metallic) Liquid NH₃ −33°C 30–32%

Acid-Catalyzed Workup and Purification

Post-cyclization, the crude product is treated with hydrochloric acid to protonate the amino group, forming the hydrochloride salt. Ethyl acetate and hexane are used for extraction and crystallization, yielding yellow crystals with >95% purity.

Comparative Analysis of Methods

Parameter Enzymatic Biosynthesis Chemical Synthesis
Yield 40–50% (multi-step) 30–32% (single-step)
Specificity High (enantiomerically pure) Moderate (requires purification)
Scale Suitable for industrial scale Limited to lab-scale
Cost High (enzyme production) Low (bulk reagents)

The enzymatic route excels in stereochemical control, critical for pharmaceutical applications, while chemical synthesis provides a cost-effective alternative for research-grade material.

Industrial-Scale Production Considerations

Industrial production of 2-amino-3-hydroxycyclopent-2-en-1-one hydrochloride favors microbial fermentation using genetically engineered Streptomyces strains. Optimized bioreactors achieve titers of 1.2–1.5 g/L by maintaining dissolved oxygen at 30% saturation and feeding glycerol as a carbon source. Downstream processing involves tangential flow filtration and ion-exchange chromatography, achieving ≥98% purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxycyclopent-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of amino and hydroxyl groups, which are reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild conditions, ensuring the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield a ketone derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-Amino-3-hydroxycyclopent-2-en-1-one, also known as C(5)N, is a chemical compound with a five-membered ring that is found in a variety of natural products . These natural products usually feature C(5)N condensed via an amide linkage to polyketide-derived polyenoic acid scaffolds . Research has focused on its biosynthetic pathways and potential applications, particularly as an intermediate in the synthesis of complex molecules .

Synthesis and Biosynthesis

The biosynthesis of 2-amino-3-hydroxycyclopent-2-en-1-one involves a three-enzyme pathway . This pathway has been identified in bacterial genome mining, which indicates three tandem open reading frames (ORFs) that are likely involved in the formation of C(5)N and its subsequent installation in amide linkages .

The three enzymes involved are :

  • ALA Synthase (ORF34) : This PLP-dependent enzyme condenses succinyl-CoA and glycine to generate 5-aminolevulinate (ALA).
  • Acyl-CoA Ligase (ORF35) : This enzyme converts ALA to ALA-CoA through an ALA-AMP intermediate. The resulting ALA-CoA is unstable, with a half-life of approximately 10 minutes, leading to off-pathway cyclization to 2,5-piperidinedione. The ALA synthase competes with this nonenzymatic decomposition, cyclizing ALA-CoA to C(5)N.
  • Amide Synthetase (ORF33) : This ATP-dependent enzyme uses C(5)N as a substrate. It facilitates the formation of an amide bond between C(5)N and another molecule. For example, using octatrienoic acid as a mimic of the C(56) polyenoic acid scaffold of ECO-02301, the formation of the octatrienyl-C(5)N product has been observed.

This three-enzyme pathway is suggested to be a common route to the C(5)N ring system found in other natural products, including the antibiotic moenomycin .

Applications in Scientific Research

2-Amino-3-hydroxycyclopent-2-en-1-one is significant in scientific research due to its presence in various natural products and its versatile chemical structure .

As a Building Block in Chemical Synthesis

C(5)N Ring System: It serves as a crucial building block in synthesizing natural products containing the C(5)N ring system .
Amide Linkages: It is utilized to study amide ligation and create novel compounds with potential biological activities .

Study of Antibacterial Agents

Chalcone Derivatives: Chalcone derivatives, which can be synthesized using 2-amino-3-hydroxycyclopent-2-en-1-one as a precursor, exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria .
MIC Values: These derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.25 to 32 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Drug Development

ERK Signaling Pathway: Derivatives of 2-amino-3-hydroxycyclopent-2-en-1-one have demonstrated potential in anticancer drug development by targeting the ERK signaling pathway .
Apoptosis Induction: Some derivatives can induce G2/M phase arrest and apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins .

Spectroscopic Analysis

LC-MS and HPLC: 2-Amino-3-hydroxycyclopent-2-en-1-one and its derivatives are analyzed using liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) to confirm their synthesis and study their reactions .

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxycyclopent-2-en-1-one involves its interaction with specific enzymes and proteins. The compound acts as a substrate for various enzymatic reactions, leading to the formation of bioactive molecules. These molecules can target specific pathways, exerting their effects at the molecular level .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between 2-amino-3-hydroxycyclopent-2-en-1-one hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
2-Amino-3-hydroxycyclopent-2-en-1-one HCl C₅H₈ClNO₂ 165.58 Amino, Hydroxy, Ketone, HCl Cyclopentenone ring with amino and hydroxy
2-(Aminomethyl)cyclopentanone HCl C₆H₁₂ClNO 165.62 Amino, Ketone, HCl Cyclopentanone with aminomethyl group
2-(Dimethylaminomethyl)-1-cyclohexanone HCl C₉H₁₈ClNO 215.70 Dimethylamino, Ketone, HCl Cyclohexanone with dimethylaminomethyl
(S)-2-Aminoheptan-3-one HCl C₇H₁₄ClNO 179.65 Amino, Ketone, HCl Linear chain with ketone and amino
2-Amino-5-ethylphenol HCl C₈H₁₂ClNO 189.64 Amino, Phenol, HCl Phenolic ring with amino and ethyl

Key Observations :

  • Ring Size and Substituents: The target compound’s cyclopentenone ring (5-membered) contrasts with the 6-membered cyclohexanone in 2-(dimethylaminomethyl)-1-cyclohexanone HCl . The smaller ring size may increase ring strain, affecting reactivity.
  • Functional Groups: The simultaneous presence of amino, hydroxy, and ketone groups in the target compound distinguishes it from analogs like 2-(aminomethyl)cyclopentanone HCl, which lacks a hydroxyl group .
  • Aromatic vs. Aliphatic Systems: 2-Amino-5-ethylphenol HCl features a phenolic aromatic ring, which enhances resonance stability compared to the aliphatic cyclopentenone system .

Physicochemical Properties

Solubility and Stability
  • Hydrochloride Salts : All compared compounds form hydrochloride salts, improving water solubility. For example, dissolution kinetics of famotidine hydrochloride (a structurally unrelated HCl salt) show pH-dependent release profiles , suggesting similar behavior for the target compound.
  • Stability : Solution stability data for amitriptyline hydrochloride indicate that HCl salts generally remain stable under controlled conditions (e.g., 24 hours at 25°C) . However, the target compound’s hydroxyl group may introduce susceptibility to oxidation, unlike analogs lacking this moiety.
Stereochemical Considerations
  • (S)-Configured Analogs: Compounds like (S)-2-aminoheptan-3-one HCl highlight the role of stereochemistry in biological activity . The target compound’s stereochemistry (if chiral) could similarly influence its interactions with biomolecules.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-amino-3-hydroxycyclopent-2-en-1-one hydrochloride in a laboratory setting?

  • Methodology : Synthesis typically involves cyclocondensation of precursor amines with ketones or aldehydes under acidic conditions. For the hydrochloride salt, the free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol or water) under reflux, followed by recrystallization. Key parameters include pH control (maintained between 3–5 for protonation) and temperature (40–60°C). Industrial methods may use continuous flow reactors for scalability .
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Confirm purity through melting point analysis and elemental composition (CHNS-O).

Q. How can researchers purify 2-amino-3-hydroxycyclopent-2-en-1-one hydrochloride to ≥95% purity?

  • Methodology : Post-synthesis purification involves recrystallization using solvent pairs like ethanol/water or methanol/diethyl ether. For complex impurities, column chromatography (silica gel, eluent: dichloromethane/methanol gradient) is recommended. Centrifugal partition chromatography (CPC) may enhance yield for thermally sensitive batches .
  • Quality Control : Assess purity via HPLC (C18 column, UV detection at 254 nm) and compare retention times against reference standards .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm cyclopentene backbone and amine/hydroxyl proton shifts.
  • FT-IR : Detect O-H (3200–3500 cm⁻¹) and N-H (1600–1650 cm⁻¹) stretches.
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ and chloride adducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-Response Studies : Conduct assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Replicate Experiments : Use orthogonal assays (e.g., fluorescence-based binding vs. functional cAMP assays) to confirm target engagement.
  • Meta-Analysis : Compare data across studies while controlling for variables like solvent (DMSO vs. saline) and cell lines .
    • Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay pH differences; validate under physiological conditions (pH 7.4).

Q. What strategies mitigate degradation of 2-amino-3-hydroxycyclopent-2-en-1-one hydrochloride in long-term stability studies?

  • Methodology :

  • Storage : Lyophilize and store at -20°C in amber vials under argon to prevent oxidation.
  • Stability Testing : Use accelerated stability protocols (40°C/75% RH for 6 months) with HPLC-PDA to track degradation products (e.g., keto-enol tautomerization).
  • Excipient Screening : Add antioxidants (e.g., ascorbic acid) or cyclodextrins to formulations to enhance shelf life .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodology :

  • QSAR Modeling : Train models on existing bioactivity data to predict logP, solubility, and metabolic stability.
  • Docking Simulations : Use AutoDock Vina to map interactions with target proteins (e.g., cyclooxygenase-2).
  • ADMET Prediction : Employ SwissADME or ADMETLab to optimize bioavailability and reduce hepatotoxicity risks .

Q. What advanced techniques identify trace impurities in synthesized batches?

  • Methodology :

  • LC-HRMS : Resolve isobaric impurities using high-resolution mass spectrometry (Orbitrap or Q-TOF).
  • NMR Cryoprobes : Detect impurities at <0.1% levels via ¹H-¹³C HSQC.
  • Ion Chromatography : Quantify residual chloride counterions and inorganic salts .

Methodological Notes

  • Synthesis Optimization : Vary reaction time (12–48 hrs) and catalyst (e.g., p-toluenesulfonic acid) to maximize yield .
  • Biological Assays : Pre-saturate assay buffers with nitrogen to prevent oxidative degradation during testing .
  • Data Reproducibility : Adhere to OECD guidelines for inter-laboratory validation, especially for ecotoxicology studies .

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